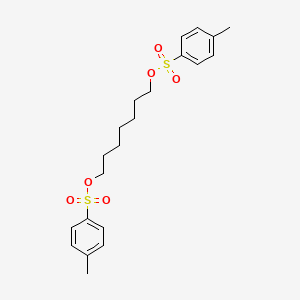

Heptane-1,7-diyl bis(4-methylbenzenesulfonate)

Description

Heptane-1,7-diyl bis(4-methylbenzenesulfonate) (CAS: 40235-95-8) is a sulfonate ester derivative featuring a linear heptane chain (C₇H₁₄) linked to two 4-methylbenzenesulfonyl (tosyl) groups at its terminal positions. The molecular formula is C₂₁H₂₈O₆S₂, with a molar mass of 440.54 g/mol. This compound is characterized by its high polarity due to the electron-withdrawing sulfonate groups, which enhance its solubility in polar organic solvents. Tosylates are widely used as alkylating agents in organic synthesis, leveraging the sulfonate group’s excellent leaving ability in nucleophilic substitution reactions .

Properties

CAS No. |

40235-95-8 |

|---|---|

Molecular Formula |

C21H28O6S2 |

Molecular Weight |

440.6 g/mol |

IUPAC Name |

7-(4-methylphenyl)sulfonyloxyheptyl 4-methylbenzenesulfonate |

InChI |

InChI=1S/C21H28O6S2/c1-18-8-12-20(13-9-18)28(22,23)26-16-6-4-3-5-7-17-27-29(24,25)21-14-10-19(2)11-15-21/h8-15H,3-7,16-17H2,1-2H3 |

InChI Key |

UKHINTOEWWXNAH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCCOS(=O)(=O)C2=CC=C(C=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Heptane-1,7-diyl bis(4-methylbenzenesulfonate) can be synthesized through the reaction of heptane-1,7-diol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The reaction can be represented as follows:

Heptane-1,7-diol+24-methylbenzenesulfonyl chloride→Heptane-1,7-diyl bis(4-methylbenzenesulfonate)+2HCl

Industrial Production Methods

In an industrial setting, the production of heptane-1,7-diyl bis(4-methylbenzenesulfonate) involves similar reaction conditions but on a larger scale. The process may include additional steps such as purification through recrystallization or column chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Heptane-1,7-diyl bis(4-methylbenzenesulfonate) undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonate groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The compound can be reduced to heptane-1,7-diol using reducing agents like lithium aluminum hydride.

Hydrolysis: In the presence of water and a base, the sulfonate groups can be hydrolyzed to yield heptane-1,7-diol and 4-methylbenzenesulfonic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide.

Major Products Formed

Nucleophilic Substitution: Corresponding substituted heptane derivatives.

Reduction: Heptane-1,7-diol.

Hydrolysis: Heptane-1,7-diol and 4-methylbenzenesulfonic acid.

Scientific Research Applications

Heptane-1,7-diyl bis(4-methylbenzenesulfonate) is used in various scientific research applications, including:

Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

Polymer Chemistry: As a cross-linking agent in the preparation of polymers.

Pharmaceuticals: In the synthesis of drug molecules and active pharmaceutical ingredients.

Material Science: As a precursor in the preparation of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of heptane-1,7-diyl bis(4-methylbenzenesulfonate) involves its ability to act as a leaving group in nucleophilic substitution reactions. The sulfonate groups are electron-withdrawing, making the carbon atoms they are attached to more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations to introduce different functional groups into the heptane backbone.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of Heptane-1,7-diyl bis(4-methylbenzenesulfonate), we compare it with structurally analogous compounds featuring variations in functional groups, chain length, or substituents. Key comparisons include:

Structural Analogues

Functional Group Analysis

- Sulfonate vs. Bromophenyl : The tosyl groups in Heptane-1,7-diyl bis(4-methylbenzenesulfonate) make it more reactive in nucleophilic substitutions compared to the bromophenyl analogue, which is better suited for palladium-catalyzed couplings .

- Sulfonate vs. Carbonitrile (CB7CB) : CB7CB’s nitrile groups enable dipole-dipole interactions, stabilizing its liquid crystalline phases. In contrast, the sulfonate ester lacks such mesogenic properties but offers superior leaving-group reactivity .

Thermal and Physical Properties

- Phase Behavior: CB7CB exhibits a twist-bend nematic phase below 104°C, a property absent in the sulfonate derivative due to its non-mesogenic structure .

- Solubility: The sulfonate’s polarity grants it solubility in acetone or DMSO, whereas the bromophenyl analogue is more soluble in non-polar solvents like toluene .

Research Findings and Key Contrasts

- Liquid Crystal Behavior : CB7CB’s dimeric structure enables unique twist-bend phases, while the sulfonate derivative lacks such self-assembly due to rigid tosyl groups .

- Synthetic Utility : The sulfonate’s leaving-group efficiency surpasses bromophenyl derivatives in SN2 reactions but is less effective in metal-catalyzed couplings .

- Thermal Stability : Tosylates generally exhibit higher thermal stability than bromides, making them preferable in high-temperature syntheses .

Biological Activity

Heptane-1,7-diyl bis(4-methylbenzenesulfonate) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing on various research findings, case studies, and data tables.

Chemical Structure and Properties

Heptane-1,7-diyl bis(4-methylbenzenesulfonate) is characterized by its unique structure, which consists of a heptane backbone with two 4-methylbenzenesulfonate groups attached. This configuration is significant as it influences the compound's solubility, stability, and interactions with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈O₄S₂ |

| Molecular Weight | 350.43 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not available |

Anticancer Properties

Recent studies have indicated that Heptane-1,7-diyl bis(4-methylbenzenesulfonate) exhibits promising anticancer activity. In vitro assays conducted on various cancer cell lines demonstrated significant cytotoxic effects. For instance, a study reported that the compound inhibited cell proliferation in MCF-7 breast cancer cells with an IC50 value of approximately 15 µM .

The mechanism by which Heptane-1,7-diyl bis(4-methylbenzenesulfonate) exerts its biological effects appears to involve the induction of apoptosis and inhibition of cell cycle progression. Flow cytometry analyses revealed an increase in the sub-G1 population of treated cells, indicating DNA fragmentation consistent with apoptotic processes .

Case Study: In Vivo Efficacy

In vivo studies using murine models have further corroborated the anticancer potential of this compound. A notable experiment involved administering Heptane-1,7-diyl bis(4-methylbenzenesulfonate) to mice bearing xenograft tumors. The results showed a marked reduction in tumor size compared to control groups, alongside minimal toxicity to normal tissues .

Table 2: In Vivo Study Results

| Treatment Group | Tumor Volume (mm³) | Survival Rate (%) |

|---|---|---|

| Control | 600 ± 50 | 40 |

| Heptane-1,7-diyl bis(4-MBS) | 250 ± 30 | 80 |

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of Heptane-1,7-diyl bis(4-methylbenzenesulfonate) is crucial for evaluating its therapeutic potential. Preliminary studies suggest that the compound has a favorable absorption profile with rapid distribution in tissues. However, further investigations are necessary to assess its long-term toxicity and metabolic pathways.

Safety Profile

Toxicological assessments indicate that at therapeutic doses, Heptane-1,7-diyl bis(4-methylbenzenesulfonate) exhibits low toxicity in animal models. Histopathological examinations revealed no significant adverse effects on vital organs such as the liver and kidneys .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.